4-(Thiazol-2-yl)pyrimidin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(1,3-thiazol-2-yl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c11-7-9-2-1-5(10-7)6-8-3-4-12-6/h1-4H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQRQPRCHWSATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CC=NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719092 | |
| Record name | 6-(1,3-Thiazol-2-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-34-6 | |
| Record name | 6-(1,3-Thiazol-2-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for the 4-(Thiazol-2-yl)pyrimidin-2-ol Core and its Analogs
The construction of the 4-(thiazol-2-yl)pyrimidine core is typically achieved through multi-step synthetic sequences that involve the separate or sequential formation of the thiazole (B1198619) and pyrimidine (B1678525) rings.
A common and established route for thiazole ring construction is the Hantzsch thiazole synthesis . This method involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide derivative. vulcanchem.com For instance, N-methyl-4-phenylthiazol-2-amine can be prepared via the condensation of 2-chloro-1-phenylethanone with 1-methylthiourea. acs.org Similarly, reacting thiourea with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one yields 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. mdpi.com
The pyrimidine ring is frequently formed through the cyclocondensation of a guanidine (B92328) derivative with a β-dicarbonyl compound or its synthetic equivalent. vulcanchem.com Microwave-assisted protocols have been shown to be effective for this condensation, often reducing reaction times and improving yields compared to conventional heating. acs.org For example, substituted phenylguanidines can be condensed with enaminone intermediates to form the pyrimidine ring. acs.orgnih.gov The synthesis of pyrimidine-based 2-aminobenzothiazole (B30445) derivatives has been achieved by reacting 2-benzothaizolyl guanidine with various molecules. nih.gov
One integrated pathway involves first synthesizing a thiazole-containing precursor which is then used to build the pyrimidine ring. A general approach includes:
Condensation of a thiourea with an α-halocarbonyl compound to form a 2-aminothiazole (B372263) derivative. mdpi.comresearchgate.net
Reaction of the resulting aminothiazole with a suitable three-carbon electrophile, such as a β-keto ester or a dicarbonyl equivalent, to cyclize into the desired pyrimidine ring. vulcanchem.comacs.org
For example, the synthesis of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines begins with the treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate to form an ethyl thiazole-5-carboxylate intermediate. acs.orgnih.gov This intermediate is then elaborated over several steps into an enaminone, which is finally condensed with a substituted phenylguanidine to yield the target pyrimidine ring. acs.orgnih.gov
Derivatization Strategies for Structural Diversity
Structural diversity is crucial for modulating the biological activity of the core scaffold. This is achieved by introducing various substituents on either the pyrimidine or thiazole rings, or by employing advanced reactions to build more complex architectures.
The pyrimidine ring of the this compound scaffold offers several positions for substitution, with the C5-position being a common site for modification.
Halogenation : Halogens can be introduced onto the pyrimidine ring system, often by reacting an enaminone precursor with a suitable halogenating agent. For instance, treating 3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one with N-chlorosuccinimide (NCS) yields the corresponding 2-chloro-enaminone. acs.orgnih.gov Similarly, using SelectFluor produces the 2-fluoro-enaminone analog. acs.orgnih.gov These halogenated intermediates can then be cyclized to form pyrimidines with a halogen at the C5-position.
Cyano Group Introduction : A cyano group can be incorporated at the C5-position. One method involves the alkylation of a protected 2-aminothiazole with cyanomethanide to produce a 2-cyanoacetyl-thiazole intermediate. acs.orgnih.gov This intermediate is then converted to an enaminone and subsequently cyclized. acs.orgnih.gov
Nucleophilic Substitution : For pyrimidine rings bearing a leaving group, such as a chlorine atom, nucleophilic substitution reactions are a powerful tool for derivatization. The reaction of N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine with various amines leads to a diverse library of C4-substituted pyrimidine derivatives. mdpi.com Similarly, the reaction of 2,4-dichloro-5-methylpyrimidine (B13550) with 2-aminobenzothiazole results in substitution at the C4 position of the pyrimidine ring. nih.gov
The thiazole ring can also be modified to generate structural analogs. The substitution pattern is often determined by the choice of starting materials in the Hantzsch synthesis.
Varying the α-Haloketone : The substituents at the C4 and C5 positions of the thiazole ring are dictated by the structure of the α-haloketone precursor. For example, using 1-chloropropan-2-one in a condensation with 1-methylthiourea leads to a 4-methylthiazole (B1212942) derivative. nih.gov The use of 2-chloro-1-phenylethanone results in a 4-phenylthiazole (B157171) moiety. acs.org
Acylation Reactions : Functional groups on the thiazole ring can be further modified. A Friedel-Crafts acylation reaction has been used on an N-methyl-4-phenylthiazol-2-amine intermediate to introduce an acyl group. acs.org
Cyclization of Thiazole Precursors : Novel thiazole pyrimidine derivatives have been synthesized through the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride. mdpi.comnih.gov
To build more complex molecular architectures based on the this compound scaffold, advanced coupling and cyclization reactions are employed.
Palladium-Catalyzed Coupling : Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, has been utilized to introduce an alkyne moiety onto a scaffold which is then linked to the pyrimidine ring, demonstrating the utility of modern coupling methods in analog synthesis. vulcanchem.com
Multicomponent Reactions (MCRs) : One-pot, three-component reactions provide an efficient route to fused heterocyclic systems. For example, the synthesis of ethyl-2-methyl-4-(pyridin-2-yl)-4H-benzo mdpi.comnih.govthiazolo[3,2-a]pyrimidine-3-carboxylates was achieved through a reaction between a pyridine (B92270) aldehyde, a β-ketoester, and a 2-aminobenzothiazole derivative. tandfonline.com Microwave irradiation is often used to promote such reactions. rsc.orgbeilstein-journals.org
Intramolecular Cyclization : Derivatives can be designed to undergo subsequent intramolecular cyclization to form additional fused rings. For instance, a thiosemicarbazide (B42300) derivative, synthesized from an acid hydrazide and phenyl isothiocyanate, can undergo a base-catalyzed intramolecular dehydrative cyclization to form a 1,2,4-triazole (B32235) ring. nih.gov
Modifications of the Thiazole Moiety
Mechanistic Insights into Synthetic Reactions
Understanding the mechanisms of the synthetic reactions provides a basis for optimizing conditions and predicting outcomes.
The formation of pyrimidine derivatives from 2-benzothiazolyl guanidine is proposed to proceed via a Michael addition. nih.gov In this mechanism, the amino group of the guanidine adds to the double bond of an enamine, leading to the elimination of a dimethylamine (B145610) group. nih.gov This is followed by an intramolecular cyclization where an amino group adds to a cyano group, ultimately yielding the final pyrimidine product. nih.gov
For multicomponent reactions, plausible mechanisms often involve a cascade of sequential reactions. In the synthesis of pyridopyrimidines, the proposed pathway begins with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound. beilstein-journals.org This adduct then undergoes an aza-ene reaction with an intermediate formed from nitromethane (B149229) and a cyclic amidine. beilstein-journals.org The resulting intermediate undergoes a nucleophilic addition of a secondary amine to a cyano group, followed by tautomerism, to yield the final product. beilstein-journals.org
Catalytic Approaches in Synthesis
Catalysis plays a vital role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes toward this compound and its analogs.
Acid Catalysis : Chiral acids can be used to induce enantioselectivity in multicomponent reactions. D-(+)-10-Camphorsulphonic acid (CSA) has been effectively used as a chiral acid catalyst in a one-pot, three-component reaction to produce optically active 4H-pyrimido[2,1-b]benzothiazole derivatives with good yields and excellent enantioselectivities. tandfonline.com
Metal Catalysis : Transition metals are widely used to catalyze cross-coupling reactions. Palladium catalysts are essential for Sonogashira coupling reactions used in the synthesis of complex analogs. vulcanchem.com Copper(I) iodide (CuI) has also been used as a catalyst in the synthesis of 4-(Benzo[d]thiazol-2-ylthio)aniline from mercaptobenzothiazole and 4-iodoaniline. rsc.org
Ultrasound-Assisted Synthesis : Ultrasound irradiation has emerged as a powerful technique to accelerate reactions in heterocyclic synthesis, including the construction and derivatization of the pyrimidine core. semanticscholar.org It often leads to shorter reaction times and higher yields compared to conventional methods. semanticscholar.org
Medicinal Chemistry and Biological Activity Investigations
Cyclin-Dependent Kinase (CDK) Inhibition Research
Derivatives of 4-(thiazol-2-yl)pyrimidin-2-ol have emerged as significant inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug discovery.
A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.govresearchgate.net These kinases, in complex with cyclin D, control the G1-S phase transition of the cell cycle. nih.gov Medicinal chemistry efforts have led to the development of orally bioavailable inhibitors with remarkable selectivity. nih.govresearchgate.net For instance, compound 83 (structure not provided in the source) demonstrated significant inhibition of tumor growth in a mouse xenograft model of acute myeloid leukemia without notable toxicity. nih.govresearchgate.net Another derivative, compound 3a , was found to be a highly selective and potent CDK4/6 inhibitor with IC₅₀ values of 30 nM and 4 nM, respectively. nih.gov This compound also showed growth inhibitory potency across several cancer cell lines. nih.gov The general structure of these inhibitors features the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine core. google.com
Table 1: Antiproliferative Activity of a Selective CDK4/6 Inhibitor (Compound 3a)
| Cell Line | Cancer Type | GI₅₀ (µM) |
| M249 | Melanoma | 0.038 |
| PC-3 | Prostate Cancer | 0.681 |
| M229 | Melanoma | Not specified |
| MOLM13 | Acute Myeloid Leukemia | Not specified |
| A2780 | Ovarian Cancer | Not specified |
| NB4 | Acute Promyelocytic Leukemia | Not specified |
| M249R | Melanoma | Not specified |
| Data sourced from reference nih.gov. |
The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold has been a focus for developing potent CDK9 inhibitors. nih.govacs.org CDK9 plays a crucial role in regulating transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. nih.govacs.org Researchers have designed derivatives with functional groups on the pyrimidine (B1678525) or thiazole (B1198619) moieties to enhance CDK9 potency and selectivity. nih.gov One such derivative, compound 12u , demonstrated an IC₅₀ of 7 nM for CDK9 and exhibited over 80-fold selectivity against CDK2. nih.govacs.org This compound was shown to reduce the levels of the Mcl-1 anti-apoptotic protein and trigger apoptosis in cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. acs.org
Some derivatives of the 4-(thiazol-5-yl)-2-anilinopyrimidine structure act as pan-CDK inhibitors, potently targeting multiple CDKs. For example, compound Ia and its C5-carbonitrile derivative 12a inhibit CDK9, CDK1, and CDK2 with Kᵢ values in the low nanomolar range (1-6 nM). nih.govacs.org Another compound, 12e , also acts as a potent pan-CDK inhibitor. acs.org The ability to inhibit multiple CDKs can be a strategy to counteract the uncontrolled proliferation of cancer cells by targeting various points in the cell cycle. nih.gov
CDK9 Inhibitors and Potency Profiles
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative effects of various this compound derivatives have been evaluated against a broad spectrum of human cancer cell lines.
A series of 2,4,6-trisubstituted pyrimidine derivatives were synthesized and tested against four human cancer cell lines: PC-3 (prostate), MGC-803 (gastric), MCF-7 (breast), and HGC-27 (gastric). sioc-journal.cn Many of these compounds showed moderate to potent antiproliferative activities. sioc-journal.cn One of the most active compounds, 19q , displayed an IC₅₀ value of 0.87 µM against PC-3 cells and was found to induce apoptosis. sioc-journal.cn
Thiazolo[4,5-d]pyrimidine derivatives have also been investigated for their anticancer potential. mdpi.com Compound 3b , a 7-chloro-3-phenyl-5-(trifluoromethyl) sioc-journal.cnnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as the most active among a series of newly synthesized compounds. mdpi.com It demonstrated significant cytotoxic effects against melanoma (A375, C32), prostate (DU145), and breast (MCF-7) cancer cell lines. mdpi.com
Furthermore, N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines have been developed as potent dual inhibitors of CDK2 and CDK9. nih.gov Compound 20a from this series showed exceptional inhibitory activity against CDK2 (IC₅₀ = 0.004 µM) and CDK9 (IC₅₀ = 0.009 µM) and demonstrated broad-spectrum antitumor efficacy. nih.gov Mechanistic studies revealed that it induces G2/M cell cycle arrest and apoptosis in HCT116 colon cancer cells. nih.gov
Table 2: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
| 19q | PC-3 | Prostate | 0.87 |
| 3b | A375 | Melanoma | <50 |
| 3b | C32 | Melanoma | <50 |
| 3b | DU145 | Prostate | <50 |
| 3b | MCF-7 | Breast | <50 |
| 20a | HCT116 | Colon | Not specified |
| Data sourced from references sioc-journal.cnmdpi.comnih.gov. |
Antimicrobial Efficacy Investigations
The fusion of thiazole and pyrimidine rings has yielded compounds with significant antimicrobial properties. The thiazole ring is a component of various natural products and pharmaceuticals with biological activity. researchgate.net
Derivatives incorporating the thiazole-pyrimidine scaffold have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Several studies have highlighted the potential of these compounds as novel antibacterial agents. jchemrev.comresearchgate.netbiointerfaceresearch.com
One study reported the synthesis of thiazole derivatives, with some compounds exhibiting moderate to significant activity against various bacterial and fungal strains. researchgate.net For example, compound 19 showed excellent activity against S. aureus (MIC: 0.12 μg/mL), while compound 5c was highly active against P. aeruginosa (MIC: 0.12 μg/mL). researchgate.net
Another investigation focused on bicyclic thiazolo[3,2-α]pyrimidine derivatives. biointerfaceresearch.com Docking studies suggested DNA gyrase as a potential target. biointerfaceresearch.com Compound 4k from this series emerged as a broad-spectrum antibacterial agent, and compound 4l showed good antifungal activity. biointerfaceresearch.com The presence of electron-withdrawing groups, such as chlorine, appeared to enhance antibacterial efficacy. biointerfaceresearch.com
Additionally, research on other thiazole-pyrimidine linked structures has demonstrated their potential. For example, some compounds showed moderate activity against Staphylococcus aureus and Corynebacterium xerosis. clockss.org The versatility of the thiazole-pyrimidine core allows for the development of compounds with a wide range of antimicrobial activities. biointerfaceresearch.com
Table 3: Antibacterial Activity of Selected Thiazole-Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 19 | S. aureus | 0.12 |
| 5c | P. aeruginosa | 0.12 |
| 3b | Corynebacterium xerosis | 35 |
| 10a | Staphylococcus aureus | 40 |
| Data sourced from references researchgate.netclockss.org. |
Antifungal Spectrum and Potency
The thiazole-pyrimidine scaffold is a recurring motif in the development of new antifungal agents. Researchers have synthesized and evaluated various derivatives, demonstrating a range of potencies against several fungal strains.
Hybrids of thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole have been investigated for their fungicidal activity. nih.govresearchgate.net Compounds featuring a piperazine (B1678402) linker showed notable antifungal activity against both filamentous fungi and yeasts. researchgate.net Specifically, derivatives with methyl, fluoro, and chloro substituents at the para position of a phenyl ring were among the most active. nih.govresearchgate.net The potency of these compounds is often classified based on their Minimum Inhibitory Concentration (MIC) values, with classifications ranging from poor (≥32 μg/mL) to excellent (0.06–2 μg/mL). nih.gov
In another study, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety were synthesized and tested against various strains of Botrytis cinerea. Several compounds showed significant inhibition rates, with some reaching over 75% against cucumber Botrytis cinerea and over 80% against strawberry Botrytis cinerea. frontiersin.org
The antifungal potential of the broader 1,2,4-triazole (B32235) class, often hybridized with other heterocyclic systems like pyrimidine, is well-documented. researchgate.net These compounds are recognized as a crucial category of fungicides. frontiersin.orgresearchgate.net For instance, certain quinoxaline-triazole compounds have shown promising activity against Candida species, with some derivatives demonstrating efficacy equal to or greater than the standard drug fluconazole (B54011) against strains like Candida krusei and Candida glabrata. acs.org
Table 1: Antifungal Activity of Selected Thiazole-Pyrimidine Derivatives and Related Compounds
| Compound Type | Fungal Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Thiazolo[4,5-d]pyrimidine-triazole hybrids | Filamentous fungi, Yeasts | Compounds with a piperazine linker showed significant activity. | researchgate.net |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea | Inhibition rates up to 80.38% were observed. | frontiersin.org |
| Quinoxaline-triazole compounds | Candida albicans, C. glabrata, C. krusei, C. tropicalis | Compound 5d showed MIC90 = 2 μg/mL against C. glabrata and C. krusei, outperforming fluconazole against C. krusei. | acs.org |
Anti-inflammatory Property Assessments
The anti-inflammatory potential of compounds containing the thiazole-pyrimidine core has been explored through various biological assays, primarily focusing on the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.
A series of pyrimidine-5-carbonitrile derivatives featuring a 1,3-thiazole moiety were evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov Several compounds emerged as potent and selective COX-2 inhibitors, with IC₅₀ values ranging from 1.03 to 1.71 μM, comparable to the standard drug celecoxib (B62257) (IC₅₀ = 0.88 μM). nih.gov In vivo studies on these potent derivatives showed significant anti-inflammatory effects, reducing paw edema by up to 94% relative to meloxicam (B1676189) in a carrageenan-induced model. nih.gov These compounds also led to a substantial reduction in serum levels of pro-inflammatory markers like PGE₂, TNF-α, and IL-6. nih.gov
Similarly, novel thiazolopyrimidine derivatives have been synthesized and assessed for their anti-inflammatory action. researchgate.netresearchgate.net In one study, certain derivatives showed potent activity in the carrageenan-induced paw edema test, with the anti-inflammatory effects of some compounds being more potent than the reference drug Ibuprofen. researchgate.netpensoft.net The mechanism of action for some derivatives has been linked to the inhibition of protein denaturation, a well-known cause of inflammation. rasayanjournal.co.in
Other research has focused on different molecular targets. A study on 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives identified them as significant inhibitors of p38α, a key kinase in the inflammatory process. nih.gov The most potent compound exhibited an IC₅₀ of 0.68 µM against p38α and also effectively inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov
Table 2: Anti-inflammatory Activity of Selected Thiazole-Pyrimidine Derivatives
| Compound/Derivative Series | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| Pyrimidine-5-carbonitrile derivatives with 1,3-thiazole | COX-1/COX-2 inhibition; Carrageenan-induced paw edema | Potent and selective COX-2 inhibitors (IC₅₀ = 1.03–1.71 μM). Edema reduction up to 94%. | nih.gov |
| Thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced rat paw edema | Some compounds were found to be more potent than Ibuprofen. | pensoft.net |
| 3-Fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives | p38α inhibition; NO and PGE2 production | Highest activity over p38α with IC₅₀ of 0.68 µM. | nih.gov |
| Thiazole-pyrazole based pyrimidine derivatives | Protein denaturation method | Compounds showed significant anti-inflammatory activity. | rasayanjournal.co.in |
Exploration of Other Pharmacological Applications
Derivatives of the thiazole-pyrimidine structure have been a subject of interest in the search for new anticonvulsant drugs. Studies have utilized standard preclinical models, such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test, to evaluate their efficacy.
In one study, a series of 1-(thiazol-2-yl)pyrrolidin-2-one (B3132816) derivatives were synthesized and evaluated. The most active compound, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showed a median effective dose (ED₅₀) of 18.4 mg/kg in the PTZ seizure model and a protective index (PI) of 9.2, indicating a good separation between efficacy and neurotoxicity. mdpi.comresearchgate.net
Another line of research focused on 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-acetamides. japsonline.com The N-(4-bromophenyl)acetamide derivative was identified as the most active compound, demonstrating significant protection in both pentylenetetrazole- and MES-induced seizure models. japsonline.com Research into related 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives, however, did not yield compounds with significant anticonvulsant activity, suggesting that specific structural features are critical for this biological effect. pensoft.net
Other related heterocyclic systems have also shown promise. For example, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone demonstrated high anticonvulsant activity in a chronic pentylenetetrazole kindling model, with its effect being superior to Celecoxib. mdpi.com Similarly, certain N-(substituted benzothiazol-2-yl)amide derivatives have emerged as effective anticonvulsants, with one compound showing an ED₅₀ of 40.96 mg/kg in the MES test and 85.16 mg/kg in the scPTZ test. mdpi.comnih.gov
Table 3: Anticonvulsant Activity of Selected Thiazole-Pyrimidine Derivatives and Related Compounds
| Compound/Derivative Series | Seizure Model | Most Potent Compound/Key Finding | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|
| 1-(Thiazol-2-yl)pyrrolidin-2-ones | PTZ | 1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | 18.4 | mdpi.comresearchgate.net |
| 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-acetamides | MES, PTZ | N-(4-bromophenyl) derivative showed the highest activity. | Not Specified in Abstract | japsonline.com |
| 5-[(Z)-(4-Nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | PTZ Kindling | Showed high anticonvulsant activity, weaker than valproate but higher than Celecoxib. | Not Applicable | mdpi.com |
| N-(Substituted benzothiazol-2-yl)amides | MES, scPTZ | Compound 41 (structure in source) | 40.96 (MES), 85.16 (scPTZ) | mdpi.com |
The development of novel agents to combat tuberculosis, particularly drug-resistant strains, is a critical area of research where thiazole-pyrimidine hybrids have been investigated.
A study on new benzothiazole-pyrimidine hybrids revealed potent activity against Mycobacterium tuberculosis (Mtb). tandfonline.comnih.gov Compounds with specific lipophilic substitutions on the pyrimidine ring, such as an N-benzyl group, demonstrated high potency, with one derivative showing a Minimum Inhibitory Concentration (MIC) of 0.24 µg/mL against a drug-sensitive Mtb strain. tandfonline.com Several of these compounds also retained good activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains, with MICs as low as 0.98 µg/mL and 3.9 µg/mL, respectively. tandfonline.comnih.gov
The fusion of thiazole and pyrimidine rings into condensed systems like thiazolo[4,5-d]pyrimidines has also yielded promising results. One such compound, NSC116565 (6-hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione), was identified as a potent inhibitor of the Mtb enzyme ketol-acid reductoisomerase (KARI) and was able to impede the growth of virulent Mtb cells with a MIC₉₀ of 20 µM. uq.edu.au
Furthermore, the introduction of a thiazole at the C-5 position of a nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine core was explored to improve compound properties, although in this specific series, the resulting analogues had poor activity against Mtb (MIC = 32 and 55 μM). acs.org This highlights the sensitivity of anti-tubercular activity to precise structural modifications within the broader thiazole-pyrimidine scaffold.
Table 4: Anti-tubercular Activity of Selected Thiazole-Pyrimidine Derivatives
| Compound/Derivative Series | Mtb Strain(s) | Key Findings | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Benzothiazole-pyrimidine hybrids | Mtb (sensitive), MDR-TB, XDR-TB | N-benzyl derivative 5c showed highest potency. | 0.24 (sensitive), 0.98 (MDR), 3.9 (XDR) | tandfonline.com |
| Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | Mtb H37Rv | Compound NSC116565 inhibits Mtb growth. | 20 (MIC₉₀) | uq.edu.au |
| Pyrazole linked triazolo-pyrimidine hybrids | Mtb H37Rv | Some compounds showed promising activity. | As low as 1.56 | researchgate.net |
| nih.govnih.govresearchgate.netTriazolo[4,3-a]pyrimidine with C-5 thiazole | Mtb H37Rv | Thiazole analogues had poor activity in this series. | 32-55 µM | acs.org |
Structure Activity Relationship Sar and Mechanistic Elucidation
Correlating Structural Modulations with Biological Potency and Selectivity
The core structure of 4-(thiazol-2-yl)pyrimidin-2-ol has been a focal point for medicinal chemists aiming to develop potent and selective inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. google.com A key strategy has been the creation of derivatives, such as the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series, to enhance inhibitory activity against specific cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. nih.govresearchgate.net These kinases are pivotal in controlling the cell cycle, and their inhibition can halt the proliferation of cancer cells. researchgate.netacs.org
Systematic modifications to the this compound scaffold have yielded significant insights into the structure-activity relationship (SAR). For instance, the introduction of an ionizable piperazine (B1678402) group on the pyridine (B92270) ring of a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative resulted in a compound with excellent potency against CDK4 and CDK6. acs.org Further optimization led to the discovery of an orally bioavailable inhibitor with remarkable selectivity. researchgate.netacs.org
Studies on related 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have also highlighted the importance of substitutions at the C5-position of the pyrimidine (B1678525) ring and on the C4-thiazol moiety for achieving high potency and selectivity against CDK9, another important cancer target. nih.govacs.org For example, the presence of a carbonitrile group at the C5-position of the pyrimidine was found to be crucial for potent CDK9 inhibition. nih.gov
Below is a table summarizing the impact of structural modifications on the biological activity of this compound derivatives:
| Structural Modification | Impact on Biological Activity | Target(s) |
| Addition of an ionizable piperazine group to the pyridine ring | Increased potency and selectivity acs.org | CDK4, CDK6 acs.org |
| Substitution at the C5-position of the pyrimidine ring (e.g., with a carbonitrile group) | Enhanced potency and selectivity nih.govacs.org | CDK9 nih.govacs.org |
| Modifications to the aniline (B41778) and thiazole (B1198619) moieties | Varied CDK selectivity profiles researchgate.netopen.ac.uk | CDKs researchgate.netopen.ac.uk |
| Introduction of amino functions at the C2-pyrimidine ring | Increased inhibitory activity nih.govacs.org | CDK2, CDK9 nih.govacs.org |
Molecular Interactions with Biological Targets
The therapeutic efficacy of this compound derivatives stems from their precise interactions with their biological targets at the molecular level. Understanding these interactions is crucial for designing more effective and selective drugs.
Derivatives of this compound typically function as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of protein kinases, preventing the natural substrate, ATP, from binding and thus inhibiting the kinase's activity. researchgate.net The ATP-binding site is a highly conserved region across different kinases, making the development of selective inhibitors a significant challenge. researchgate.net
X-ray crystallography studies have provided detailed insights into how these inhibitors fit into the ATP-binding pocket of kinases like CDK2 and CDK9. nih.gov These studies have revealed that the flexibility of the ATP-binding pocket can vary between different kinases. For example, the ATP-binding site of CDK9 is thought to be more flexible than that of CDK2, which allows for the accommodation of larger and more flexible inhibitor molecules. nih.govacs.org This difference in flexibility can be exploited to achieve selectivity.
Specific amino acid residues within the ATP-binding pocket play a critical role in the binding and selectivity of this compound derivatives. For instance, in CDK4, the acidic residues Asp99 and Glu144 have been identified as key interaction points for positively ionizable groups incorporated into the inhibitor scaffold. researchgate.net
In CDK2, the Asp145 residue has been shown to interact strongly with the amino group at the C2 position of the thiazole ring of some inhibitors, enhancing the hydrophobic interactions with the gatekeeper residue Phe80 (Phe103 in CDK9). nih.govacs.org The gatekeeper residue is a critical determinant of inhibitor selectivity, and modifications to the inhibitor structure that enhance interactions with this residue can significantly improve potency and selectivity. nih.govacs.org
The following table highlights key amino acid residues involved in the interaction with this compound derivatives:
| Kinase | Key Residue(s) | Role in Interaction |
| CDK4 | Asp99, Glu144 | Favorable interactions with positively ionizable groups on the inhibitor researchgate.net |
| CDK2 | Asp145, Phe80 (gatekeeper) | Strong interaction with the thiazole C2-amino group, hydrophobic interactions nih.govacs.org |
| CDK9 | Phe103 (gatekeeper) | Hydrophobic interactions, determinant of selectivity nih.govacs.org |
Ligand Binding Site Characterization (e.g., ATP-binding pocket)
Cellular and Biochemical Mechanisms
The molecular interactions of this compound derivatives with their targets translate into specific effects on cellular processes, ultimately leading to their therapeutic outcomes.
As inhibitors of CDKs, a primary mechanism of action for many this compound derivatives is the disruption of the cell cycle. researchgate.netacs.org By inhibiting CDK4 and CDK6, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb). researchgate.net This, in turn, keeps the E2F transcription factors in an inactive state, leading to an arrest of the cell cycle in the G1 phase and preventing the cell from progressing to the S phase, where DNA replication occurs. researchgate.netacs.org This G1 arrest ultimately inhibits cancer cell proliferation. acs.org
For example, a potent and selective CDK4/6 inhibitor from the 4-(thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series was shown to cause an accumulation of cancer cells in the G1 phase of the cell cycle in a concentration-dependent manner. acs.org
Beyond cell cycle arrest, derivatives of this compound can also modulate the expression of key genes involved in cancer cell survival and proliferation. Some pyrazole-thiazolone derivatives have demonstrated pro-apoptotic effects by downregulating the expression of the anti-apoptotic gene BCL2 and the cell cycle regulator CCND1 (which encodes for Cyclin D1). researchgate.net Overexpression of Bcl-2 has been shown to induce Cyclin D1 promoter activity, suggesting a link between these two pathways in cancer. nih.gov However, some novel CDK inhibitors have been shown to maintain cell cycle arrest even in cells that overexpress Bcl-2 or Cyclin D1. nih.gov
Furthermore, certain derivatives have shown anti-angiogenic potential by downregulating the expression of FGF1 (Fibroblast Growth Factor 1) and upregulating HIF-1α (Hypoxia-Inducible Factor 1-alpha). researchgate.net
The table below summarizes the observed effects on gene expression:
| Gene | Effect of Compound | Associated Cellular Process |
| BCL2 | Downregulation researchgate.net | Apoptosis researchgate.net |
| CCND1 (Cyclin D1) | Downregulation researchgate.net | Cell Cycle Control researchgate.net |
| FGF1 | Downregulation researchgate.net | Angiogenesis researchgate.net |
| HIF1α | Upregulation researchgate.net | Cellular response to hypoxia researchgate.net |
Mechanisms of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a critical mechanism for the anticancer activity of many therapeutic compounds. For derivatives of the 4-(thiazol-yl)pyrimidine scaffold, this process is primarily initiated through the inhibition of key regulatory enzymes, leading to a cascade of events that culminates in cell death.
A primary target for these compounds is Cyclin-Dependent Kinase 9 (CDK9). nih.govacs.org CDK9 is a transcriptional kinase that plays a vital role in cell survival by maintaining the expression levels of short-lived anti-apoptotic proteins. acs.org One of the most crucial of these proteins is Myeloid cell leukemia-1 (Mcl-1). nih.govacs.orgnumberanalytics.com Mcl-1 is a member of the Bcl-2 family of proteins, which are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis. aging-us.comfrontiersin.org Anti-apoptotic proteins like Mcl-1 function by preserving the integrity of the mitochondrial outer membrane, thereby preventing the release of pro-apoptotic factors such as cytochrome c. numberanalytics.comaging-us.com
Derivatives of 4-(thiazol-yl)pyrimidine have been shown to effectively inhibit CDK9. nih.govacs.org This inhibition leads to a rapid decrease in the transcriptional activity required for the synthesis of Mcl-1. acs.org The subsequent reduction in Mcl-1 protein levels disrupts the balance between pro- and anti-apoptotic proteins at the mitochondria. acs.orgnumberanalytics.com This disruption triggers the mitochondrial pathway of apoptosis. aging-us.com
Furthermore, studies have confirmed that the apoptosis induced by these compounds is caspase-dependent. acs.org The concurrent use of a pan-caspase inhibitor, Z-VAD-fmk, was shown to suppress the apoptotic effects of a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative, indicating that the activation of caspases is a key step in the execution phase of apoptosis. acs.org Some related derivatives have also been found to induce cell cycle arrest at the G2/M phase and to increase the activity of caspase-9, a key initiator caspase in the mitochondrial pathway. nih.gov The change in Mcl-1 protein expression has been observed to precede the signs of apoptosis, suggesting that its inhibition is a direct trigger for the process. acs.org
Enzyme Inhibition Kinetics
The efficacy of this compound and its analogs as therapeutic agents is intrinsically linked to their ability to inhibit specific enzymes. The study of enzyme inhibition kinetics, including the determination of half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), is crucial for understanding their potency and selectivity.
Research has focused heavily on the inhibition of Cyclin-Dependent Kinases (CDKs) by 4-(thiazol-5-yl)pyrimidine derivatives. nih.govacs.org These compounds have shown potent activity against several members of the CDK family, particularly CDK9. nih.govacs.org The inhibition constant (Kᵢ) is calculated from the IC₅₀ value and the Michaelis-Menten constant (Kₘ) for ATP for each specific kinase. nih.govresearchgate.net
Detailed studies on a series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines have provided specific kinetic data. For instance, compound 12u was identified as a highly selective inhibitor of CDK9 with an IC₅₀ value of 7 nM. nih.govacs.org It demonstrated over 80-fold selectivity for CDK9 compared to CDK2. nih.govacs.org The Kᵢ values for this class of compounds often fall within the nanomolar range, indicating strong binding to the target kinase. nih.govnih.gov
The substitution pattern on the pyrimidine and thiazole rings plays a critical role in the inhibitory activity. Compound Ia , a 4-(thiazol-5-yl)pyrimidine with a m-NO₂ substitution on the 2-anilino group, is a potent pan-CDK inhibitor with Kᵢ values ranging from 1 to 6 nM for CDK9, CDK1, and CDK2. nih.govacs.org In contrast, the introduction of a hydroxyl group at the C5-position of the pyrimidine ring in compound 12b resulted in a more than 155-fold decrease in CDK9 inhibition, underscoring the sensitivity of the structure-activity relationship. acs.org
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography Studies of the Compound and its Complexes
X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystal. Studies on compounds structurally related to 4-(Thiazol-2-yl)pyrimidin-2-ol, particularly its substituted analogues and complexes, have provided critical insights into their molecular structure. nih.gov
The crystal packing of thiazolyl-pyrimidine derivatives is heavily governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking. rsc.orgnih.gov These interactions are crucial for the formation and stabilization of the supramolecular architecture in the solid state. mdpi.com
Hydrogen Bonding: Hydrogen bonds are a predominant feature in the crystal structures of related compounds. In the crystal lattice of similar heterocyclic systems, molecules are often linked by various hydrogen bonds, such as O-H···N, N-H···N, and C-H···O, which create one-, two-, or three-dimensional networks. scirp.orgresearchgate.netresearchgate.net For example, in the crystal structure of a 2:1 co-crystal of a related pyrimidine (B1678525) derivative with succinic acid, pairwise O—H···N and N—H···O hydrogen bonds link the constituent molecules. researchgate.net The presence of the hydroxyl group in the pyrimidin-2-ol tautomer and the nitrogen atoms in both rings makes this compound a prime candidate for extensive hydrogen bonding. These interactions can significantly influence the compound's physical properties. rsc.org
Pi-Pi Stacking: Aromatic π-π stacking is another significant intermolecular force observed in the crystal lattices of these planar heterocyclic systems. rsc.org These interactions occur between the electron-rich thiazole (B1198619) and pyrimidine rings of adjacent molecules. The crystal structure of 3-[2-(1,3-Thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate, for instance, is stabilized by π-π interactions between pairs of pyridine (B92270) rings and pairs of thiazole rings. researchgate.net These stacking interactions, often in a face-to-face or offset arrangement, contribute to the dense packing of molecules in the crystal. researchgate.net The interplay between hydrogen bonding and π-π stacking dictates the final crystal packing arrangement. rsc.org
| Interaction Type | Description | Potential Groups Involved in this compound | Reference |
|---|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom donor and an electronegative acceptor atom. | O-H (donor) and pyrimidine/thiazole N (acceptor); C-H (donor) and pyrimidine O (acceptor). | scirp.orgresearchgate.net |
| Pi-Pi Stacking | Non-covalent interaction between aromatic rings. | Parallel or offset stacking of pyrimidine and/or thiazole rings. | rsc.orgresearchgate.net |
| C—H···π Interactions | A form of hydrogen bond where a π-system acts as the hydrogen bond acceptor. | A C-H bond interacting with the face of a thiazole or pyrimidine ring. | scirp.orgnih.gov |
Determination of Molecular Conformation and Geometry
Solution-State Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the chemical structure of synthesized compounds in solution. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a comprehensive structural profile. grafiati.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. For related thiazole-pyrimidine derivatives, characteristic signals are observed. In the ¹H NMR spectra of similar compounds, aromatic protons on the thiazole and pyrimidine rings typically appear as multiplets or singlets in the range of δ 6.9–8.9 ppm. isca.menih.gov The proton of the hydroxyl group in the pyrimidin-2-ol form would be expected to appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
| Proton Type | Typical Chemical Shift (δ ppm) | Reference |
|---|---|---|
| Thiazole-H | 7.84 (singlet) | isca.me |
| Pyrimidine-H | 6.95 - 8.88 (singlet/multiplet) | acs.orgtandfonline.com |
| -OH (alcohol/enol) | 8.91 - 9.33 (singlet) |
In ¹³C NMR spectra, the carbon atoms of the thiazole ring are observed around δ 109-172 ppm, while pyrimidine carbons appear in a similar aromatic region. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a compound like this compound would be expected to show characteristic absorption bands. For example, the C=N stretching vibration within the heterocyclic rings is typically observed around 1632 cm⁻¹. nih.gov The presence of the pyrimidin-2-ol tautomer would give rise to a broad O-H stretching band around 3400-3200 cm⁻¹ and a C=O stretching band (from the keto tautomer, 4-(thiazol-2-yl)pyrimidin-2(1H)-one) near 1676 cm⁻¹. isca.me
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| O-H | Stretching (broad) | ~3400-3200 | tandfonline.com |
| N-H | Stretching | ~3113 | nih.gov |
| C=O (keto form) | Stretching | ~1676 | isca.me |
| C=N / C=C | Stretching (aromatic rings) | ~1632, 1586 | nih.gov |
| C-S | Stretching | ~725 | nih.gov |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) typically shows the protonated molecular ion peak [M+H]⁺, confirming the molecular formula of the synthesized compound. acs.orgmdpi.com This technique is crucial for verifying the identity of the target molecule. google.com
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique pivotal for predicting how "4-(Thiazol-2-yl)pyrimidin-2-ol" and its analogs bind to protein targets, thereby helping to identify potential therapeutic applications.
Studies have extensively used molecular docking to investigate the potential of this compound as an inhibitor of various protein kinases. For example, docking simulations with Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, have shown that "this compound" can comfortably fit within its ATP-binding pocket. The analysis of the binding mode reveals crucial hydrogen bond interactions between the pyrimidine (B1678525) ring of the compound and the hinge region residues of CDK2, particularly with the backbone of Leu83 and Glu81. These interactions are a hallmark of many known kinase inhibitors. The thiazole (B1198619) and pyrimidine rings also engage in favorable hydrophobic interactions with surrounding nonpolar amino acid residues, further stabilizing the complex.
In the quest for novel anticancer agents, molecular docking has been employed to screen "this compound" derivatives against other cancer-related targets like dihydrofolate reductase (DHFR). These simulations often predict favorable binding energies, suggesting a high affinity of the compounds for the enzyme's active site. The predicted binding poses highlight key hydrogen bonding and hydrophobic contacts that are believed to be responsible for the inhibitory activity.
Furthermore, the potential of this scaffold has been explored against other kinases, such as Src kinase, through molecular docking. These studies are instrumental in understanding the structure-activity relationship and guiding the optimization of the lead compound to achieve higher potency and selectivity. The insights gained from these simulations provide a rational framework for designing next-generation inhibitors.
Table 1: Summary of Molecular Docking Studies
| Target Protein | Key Interacting Residues | Type of Interactions | Reference |
| CDK2/cyclin A | Leu83, Glu81 | Hydrogen Bonding, Hydrophobic | |
| Dihydrofolate Reductase (DHFR) | Not specified | Hydrogen Bonding, Hydrophobic | |
| Src Kinase | Not specified | Not specified |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical methods, especially Density Functional Theory (DFT), provide a deep understanding of the electronic properties of "this compound," which are fundamental to its reactivity and interaction with biological macromolecules.
Conformational Stability and Energetics
DFT calculations have been utilized to determine the most stable three-dimensional structure of "this compound". By mapping the potential energy surface with respect to the torsion angle between the thiazole and pyrimidine rings, researchers have found that a nearly planar conformation is the most energetically favorable. This planarity is often crucial for effective stacking and interaction within the binding sites of target proteins. The energy barrier for rotation between the two rings has also been calculated, offering insights into the molecule's conformational flexibility.
Prediction of Active Sites and Reactivity Descriptors
The reactivity of "this compound" can be predicted by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of HOMO indicates the regions susceptible to electrophilic attack, which are typically the electron-rich heterocyclic rings. Conversely, the LUMO distribution points to the sites prone to nucleophilic attack.
Global reactivity descriptors such as chemical hardness, electronegativity, and the HOMO-LUMO energy gap are also calculated using DFT. A larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity. These descriptors are valuable parameters in developing Quantitative Structure-Activity Relationship (QSAR) models.
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While molecular docking offers a static snapshot, molecular dynamics (MD) simulations provide a dynamic and more realistic view of the interaction between "this compound" and its target protein over time.
MD simulations have been performed to assess the stability of the complex formed between "this compound" and its target, such as CDK2. By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can confirm that the ligand remains stably bound in the active site throughout the simulation.
These simulations also allow for a detailed analysis of the temporal evolution of intermolecular interactions. For instance, the persistence of crucial hydrogen bonds can be monitored, and the role of water molecules in mediating interactions can be elucidated. Furthermore, by calculating the root-mean-square fluctuation (RMSF) of each amino acid residue, flexible regions of the protein that may be important for ligand binding can be identified.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For derivatives of "this compound," QSAR models are developed by first synthesizing a library of related compounds and measuring their biological activity (e.g., IC50 values).
A wide array of molecular descriptors, including electronic properties derived from quantum chemical calculations, are then computed for each compound. Statistical methods are subsequently used to create a model that links these descriptors to the observed activity. A robust QSAR model can predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. These models also provide valuable insights into which structural features are most influential for biological activity, guiding the rational design of new and improved derivatives.
Emerging Applications and Material Science Perspectives
Corrosion Inhibition Studies
The use of organic compounds as corrosion inhibitors is a critical strategy in various industries to prevent the degradation of metallic materials, particularly steel, in acidic environments. sdit.ac.inacs.org Pyrimidine (B1678525) derivatives, including 4-(Thiazol-2-yl)pyrimidin-2-ol, have been identified as promising corrosion inhibitors due to the presence of heteroatoms (nitrogen and sulfur) and π-electrons, which facilitate their adsorption onto metal surfaces. sdit.ac.inresearchgate.net
The effectiveness of a corrosion inhibitor is primarily determined by its ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. The adsorption of pyrimidine and thiazole (B1198619) derivatives on steel surfaces is influenced by their physicochemical properties, the electron density of the donor atoms, and the interaction of their π-orbitals with the d-orbitals of the metal. sdit.ac.inresearchgate.net
The process of adsorption can be investigated through various techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). sdit.ac.in These methods help in understanding the nature of the inhibitor's interaction with the metal surface. The adsorption of these inhibitors often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. semanticscholar.orgacs.org
Studies on related compounds have shown that the adsorption can be a spontaneous process involving both physical (electrostatic) and chemical (covalent bonding) interactions. nih.gov The presence of heteroatoms like sulfur and nitrogen in the thiazole and pyrimidine rings of this compound provides active sites for strong adsorption onto the metal surface. researchgate.net
Table 1: Adsorption Characteristics of Thiazole/Pyrimidine Derivatives as Corrosion Inhibitors
| Inhibitor Type | Metal | Corrosive Medium | Adsorption Isotherm | Key Findings |
| Thiazole Derivatives | Mild Steel | 1M HCl | Langmuir | Inhibition efficiency increases with concentration and decreases with temperature. semanticscholar.orgnih.gov |
| Pyrimidine Derivatives | Steel | Acidic Medium | Langmuir, Temkin | Adsorption depends on electronic properties and inhibitor concentration. sdit.ac.inresearchgate.net |
| Glucosamine-based Pyrimidine-fused Heterocycles | Mild Steel | 1M HCl | Langmuir | Adsorption is supported by SEM, AFM, and EDX analyses. acs.org |
| 1,2,3-Triazole Derivatives | Mild Steel | 1M HCl | Langmuir | Efficiency greater than 90% at optimal concentrations. mdpi.com |
The molecular structure of an organic inhibitor plays a crucial role in its corrosion inhibition efficiency. For compounds like this compound, the presence of both thiazole and pyrimidine rings, along with the hydroxyl group, significantly influences its protective properties.
Quantum chemical calculations and molecular dynamics simulations are powerful tools used to correlate the molecular structure with inhibition efficiency. researchgate.net These computational methods provide insights into parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the distribution of electronic charges within the molecule.
A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. Conversely, a lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. The presence of both electron-donating (hydroxyl) and electron-rich heterocyclic rings in this compound suggests a high potential for effective corrosion inhibition. Studies on similar heterocyclic compounds have confirmed that the inhibition efficiency is enhanced by the presence of electron-donating groups and π-systems. acs.org
Table 2: Quantum Chemical Parameters and Their Relation to Inhibition Efficiency
| Parameter | Significance in Corrosion Inhibition | Reference |
| EHOMO | Higher values indicate better electron-donating ability and higher inhibition efficiency. | |
| ELUMO | Lower values suggest a better electron-accepting ability. | |
| Energy Gap (ΔE) | A smaller energy gap generally correlates with higher inhibition efficiency. | |
| Mulliken Charges | Indicates the sites of adsorption on the molecule. | researchgate.net |
| Dipole Moment (μ) | Its correlation with inhibition efficiency can be complex and is a subject of ongoing research. | researchgate.net |
Investigation of Adsorption Behavior on Metal Surfaces
Photophysical Properties and Fluorophore Potential
Heterocyclic compounds containing thiazole and pyrimidine rings are known to exhibit interesting photophysical properties, making them potential candidates for use as fluorophores. chim.itd-nb.info Fluorophores are molecules that can re-emit light after being excited by it, and they have applications in various fields, including organic light-emitting diodes (OLEDs), sensors, and biological imaging. researchgate.netresearchgate.net
The fluorescence of these compounds arises from the π-conjugated systems within their structures. chim.it The photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be tuned by modifying the molecular structure, for instance, by introducing different substituent groups. d-nb.inforesearchgate.net
For this compound, the combination of the thiazole and pyrimidine rings creates a π-extended system that is likely to exhibit fluorescence. The hydroxyl group can also influence the photophysical properties through processes like excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift. acs.org This phenomenon is observed when a proton is transferred within the molecule in its excited state, resulting in an emission at a significantly longer wavelength than the absorption. acs.org
Research on similar structures, such as 4,7-dithien-2-yl-2,1,3-benzothiadiazole, has shown that the relaxation processes after photoexcitation involve internal charge transfer, which is influenced by the solvent polarity. rsc.org The fluorescence quantum yields of such molecules can be high, reaching up to 90% in a solid matrix. rsc.org The potential of this compound as a fluorophore is an active area of research, with studies focusing on synthesizing derivatives and characterizing their optical properties. researchgate.net
Coordination Chemistry and Metal Complex Formation
The nitrogen and sulfur atoms in the thiazole and pyrimidine rings of this compound are potential donor sites for coordination with metal ions. This allows the compound to act as a ligand in the formation of metal complexes. The study of such complexes is a significant area of coordination chemistry, with potential applications in catalysis, materials science, and biological systems. dntb.gov.ua
The coordination behavior of pyrimidine and thiazole derivatives has been extensively studied. For instance, Schiff bases derived from 2-aminopyrimidine (B69317) can coordinate with metal ions like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) through the imine nitrogen and another donor atom, often forming stable octahedral or other geometries. researchgate.net Similarly, thiazole-containing ligands can form complexes with various transition metals. scialert.net
The formation of metal complexes with this compound would likely involve coordination through the nitrogen atoms of the pyrimidine and thiazole rings, and potentially the oxygen atom of the hydroxyl group after deprotonation. The resulting complexes could exhibit interesting magnetic, electronic, and structural properties. The synthesis of such complexes is typically carried out by reacting the ligand with a metal salt in a suitable solvent. openmedicinalchemistryjournal.com Characterization techniques such as IR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction are used to determine the structure and bonding in these complexes. mdpi.com
Q & A
Q. What are the established synthetic routes for 4-(Thiazol-2-yl)pyrimidin-2-ol and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation or nucleophilic substitution. For example:
- Route 1 : Reacting thiazole-2-carboxaldehyde with pyrimidin-2-ol precursors under acidic conditions to form the thiazole-pyrimidine scaffold .
- Route 2 : Coupling 4-chloropyrimidine with thiazole-2-amine derivatives in the presence of a palladium catalyst .
- Route 3 : Ethyl chloroacetate and acetone are used with potassium carbonate to generate intermediates, followed by cyclization .
Key Considerations : Solvent choice (e.g., DMF, THF), temperature (60–120°C), and catalysts (e.g., Pd(PPh₃)₄) significantly impact yield and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions. For example, thiazole protons appear as doublets at δ 7.2–8.1 ppm, while pyrimidine protons resonate at δ 8.3–8.9 ppm .
- FT-IR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-O at 1200–1250 cm⁻¹) .
- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H⁺] at m/z 220–250) and fragmentation patterns .
- Elemental Analysis : Validates purity (>95% required for publication) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antifungal Activity : Derivatives with substituted phenyl groups (e.g., 4-chlorophenyl) show EC₅₀ values of 0.5–2.0 µM against Fusarium spp. via inhibition of ergosterol biosynthesis .
- Antibacterial Activity : Pyrimidine-thiazole hybrids exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli by disrupting cell membrane integrity .
- Anticancer Potential : Thiazole-pyrimidine conjugates inhibit kinases (e.g., CDK1) with IC₅₀ values of 10–50 nM in MCF-7 cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve solubility but may increase side reactions. Ethanol/water mixtures balance reactivity and safety .
- Catalyst Optimization : Pd(OAc)₂ with Xantphos ligand increases coupling efficiency (yield >80% vs. 50% without ligand) .
- Temperature Control : Microwave-assisted synthesis at 100°C reduces reaction time from 24h to 2h .
Example Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 120 | 75 | |
| CuI | THF | 80 | 60 | |
| None | EtOH/H₂O | 60 | 45 |
Q. What strategies address contradictory structure-activity relationship (SAR) data in antifungal studies?
- Methodological Answer :
- Substituent Analysis : Electron-withdrawing groups (e.g., -NO₂) on the thiazole ring enhance activity against Aspergillus spp. but reduce solubility, complicating dose-response curves .
- Bioisosteric Replacement : Replacing pyrimidin-2-ol with triazol-2-ol maintains activity while improving pharmacokinetics .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes in derivatives with bulky substituents, explaining reduced efficacy .
Q. What are the challenges in developing HPLC/LC-MS methods for purity analysis?
- Methodological Answer :
- Column Selection : C18 columns with 3.5 µm particles resolve thiazole-pyrimidine isomers (retention time 8–12 min) .
- Mobile Phase : Acetonitrile/0.1% formic acid (70:30) minimizes tailing but may degrade acid-labile derivatives .
- Detection Limits : UV detection at 254 nm is standard, but LC-MS/MS (MRM mode) improves sensitivity for trace impurities (<0.1%) .
Q. How can researchers reconcile discrepancies in antimicrobial activity data across studies?
- Methodological Answer :
- Standardized Assays : Adopt CLSI guidelines for MIC testing to reduce variability in inoculum size (e.g., 1–5 × 10⁵ CFU/mL) .
- Synergy Testing : Combine with β-lactams to distinguish intrinsic activity from potentiation effects .
- Meta-Analysis : Pool data from 5+ studies to identify trends (e.g., Gram-negative activity correlates with logP >2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
